N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a cyclooctyl carboxamide group at position 4 and methyl substitutions at positions 1, 3, and 6 of the heterocyclic core. The cyclooctyl substituent introduces significant steric bulk and lipophilicity, which may influence solubility, membrane permeability, and target binding specificity compared to analogues with smaller alkyl or aromatic groups .
Properties
Molecular Formula |
C18H26N4O |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-cyclooctyl-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H26N4O/c1-12-11-15(16-13(2)21-22(3)17(16)19-12)18(23)20-14-9-7-5-4-6-8-10-14/h11,14H,4-10H2,1-3H3,(H,20,23) |
InChI Key |
DZGZOKBZIZSBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the assembly of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential as a bioactive compound with various biological activities.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: For its use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
Pyrazolo[3,4-b]pyridine derivatives often differ in substituents at positions 1, 3, 4, and 4. Below is a comparative analysis of key analogues:
Crystallographic and Conformational Insights
- The crystal structure of a related compound (3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile) reveals planar pyrazolo-pyridine systems and π-π stacking interactions . The target’s cyclooctyl group likely disrupts such stacking, favoring alternative packing modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
